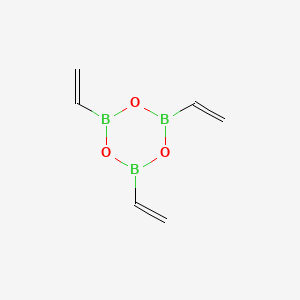
Trivinylboroxin
Übersicht
Beschreibung
Trivinylboroxin is an organoboron compound characterized by a six-membered ring structure consisting of alternating boron and oxygen atoms, with vinyl groups attached to each boron atom. This compound is known for its role as a synthetic equivalent of vinyl boronic acid in the Suzuki reaction, a widely used method in organic synthesis for forming carbon-carbon bonds .
Vorbereitungsmethoden
Trivinylboroxin can be synthesized through the reaction of trimethyl borate with vinylmagnesium bromide. This reaction typically occurs in tetrahydrofuran at low temperatures, around -78°C, and requires careful handling due to the compound’s tendency to polymerize rapidly . The isolation of this compound is challenging because of its rapid polymerization, which complicates its use in laboratory settings .
Analyse Chemischer Reaktionen
Trivinylboroxin undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in the Suzuki reaction to produce styrene derivatives.
Polymerization: This compound rapidly decomposes through polymerization, especially during storage.
Formation of Vinyl Esters: In the presence of copper (II) acetate, this compound can form vinyl esters.
Common reagents used in these reactions include palladium catalysts for the Suzuki reaction and copper (II) acetate for the formation of vinyl esters. The major products formed from these reactions are typically styrene derivatives and vinyl esters .
Wissenschaftliche Forschungsanwendungen
Trivinylboroxin has several applications in scientific research:
Organic Synthesis: It is primarily used in the synthesis of styrene derivatives via the Suzuki reaction.
Synthesis of Heterocyclic Compounds: The O’Shea reagent, a complex of this compound with pyridine, is used to synthesize vinyl-substituted heterocyclic compounds.
Material Science: Ortho-substituted styrenes produced using this compound are valuable in the production of polymer materials.
Wirkmechanismus
The mechanism of action of trivinylboroxin in the Suzuki reaction involves the formation of a palladium complex with the vinyl groups. This complex then undergoes a transmetalation step with the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The molecular targets in this reaction are the palladium catalyst and the halide substrates.
Vergleich Mit ähnlichen Verbindungen
Trivinylboroxin is unique compared to other similar compounds due to its specific structure and reactivity:
Vinyl Boronic Acid: While both this compound and vinyl boronic acid can be used in the Suzuki reaction, this compound offers a more stable alternative in certain conditions.
Vinylmagnesium Bromide: This reagent is used in the synthesis of this compound but is less stable and more reactive.
Similar compounds include vinyl boronic acid and vinylmagnesium bromide, each with distinct properties and applications in organic synthesis .
Eigenschaften
IUPAC Name |
2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSYBLNSTYNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C=C)C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92988-08-4 | |
| Record name | 92988-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


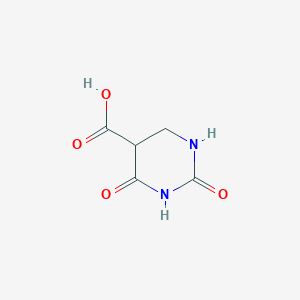
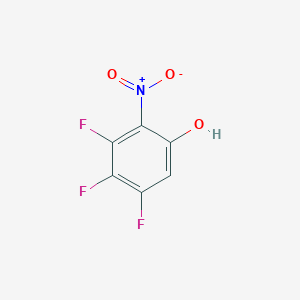
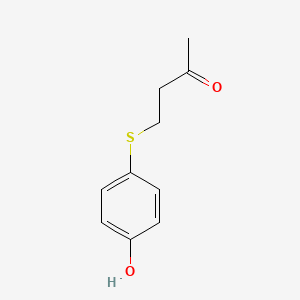
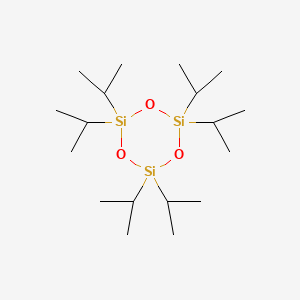
![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride](/img/structure/B3195702.png)
![2-Pyridineethanamine, N-phenyl-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B3195706.png)
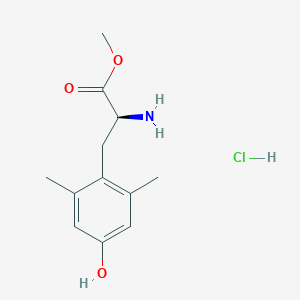
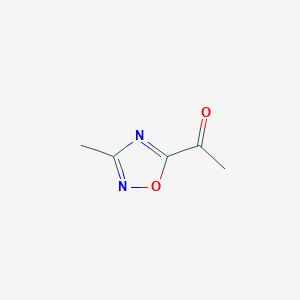
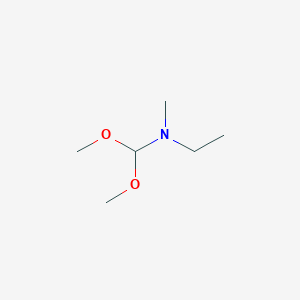
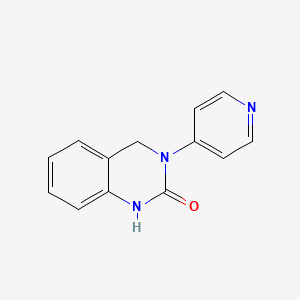

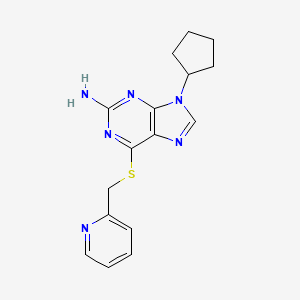
![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)
